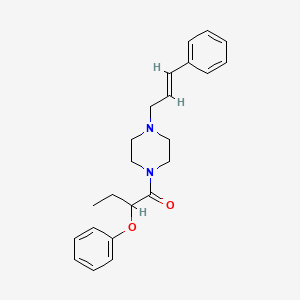![molecular formula C19H19N3O4S B5345751 2,6-dimethoxy-N-[2-(propionylamino)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B5345751.png)
2,6-dimethoxy-N-[2-(propionylamino)-1,3-benzothiazol-6-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-dimethoxy-N-[2-(propionylamino)-1,3-benzothiazol-6-yl]benzamide, commonly known as BZP, is a synthetic compound that has been studied for its potential use in the field of pharmaceuticals. BZP belongs to the class of benzothiazole derivatives and has been found to possess various biological activities.
作用机制
The exact mechanism of action of BZP is not fully understood. However, it has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). BZP has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and physiological effects:
BZP has been found to possess various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis. BZP has also been found to reduce inflammation and oxidative stress. In addition, BZP has been found to improve insulin sensitivity and reduce blood glucose levels in diabetic rats.
实验室实验的优点和局限性
One of the advantages of using BZP in lab experiments is its relatively low toxicity. BZP has been found to have a low LD50 value in rats, indicating that it is relatively safe to use in animal studies. However, one of the limitations of using BZP in lab experiments is its limited solubility in water, which can make it difficult to administer.
未来方向
There are several future directions for the study of BZP. One area of research is the development of BZP derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential use of BZP as a therapeutic agent for neurodegenerative disorders, such as Alzheimer's disease. Finally, further studies are needed to elucidate the exact mechanism of action of BZP and its potential use in the treatment of various diseases.
合成方法
BZP can be synthesized by the reaction of 2-aminothiophenol with 2-bromo-4,6-dimethoxybenzoic acid to form 2-(2-bromo-4,6-dimethoxybenzoylamino)thiophenol. This intermediate is then reacted with propionyl chloride to form 2-(2-(propionylamino)-4,6-dimethoxybenzoylamino)thiophenol. Finally, the product is cyclized with phosphorus oxychloride to form BZP.
科学研究应用
BZP has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. It has been found to possess anti-inflammatory, antioxidant, and antitumor properties. BZP has also been studied for its potential use as a diagnostic tool for Alzheimer's disease.
属性
IUPAC Name |
2,6-dimethoxy-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-4-16(23)22-19-21-12-9-8-11(10-15(12)27-19)20-18(24)17-13(25-2)6-5-7-14(17)26-3/h5-10H,4H2,1-3H3,(H,20,24)(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWHLYPZTGOPOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=C(C=CC=C3OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-iodo-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B5345679.png)
![N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~1~-methylalaninamide](/img/structure/B5345680.png)
![6-{[4-(4-methylbenzyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5345683.png)
![N-methyl-1-[2-(4-morpholinyl)-1,3-thiazol-5-yl]-N-[4-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B5345695.png)
![2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5345718.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-{[1-(methoxymethyl)cyclopropyl]methyl}acetamide](/img/structure/B5345722.png)
![2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-N-(1-methyl-1H-pyrazol-4-yl)acetamide](/img/structure/B5345724.png)
![(4aR*,8aR*)-4-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]octahydro-2H-1,4-benzoxazine](/img/structure/B5345731.png)

![6-(1,3-benzodioxol-5-yl)-N-[(1-isobutylpyrrolidin-3-yl)methyl]nicotinamide](/img/structure/B5345741.png)
![methyl 1-[2-(2,5-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B5345743.png)
![N-{2-[(dimethylamino)sulfonyl]ethyl}-2-(2-methyl-1H-indol-3-yl)acetamide](/img/structure/B5345745.png)
![1-benzyl-N-[1-(2-methoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5345767.png)
